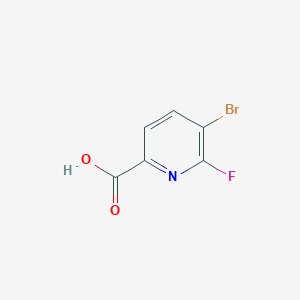

5-Bromo-6-fluoropyridine-2-carboxylic acid

Description

Significance of Polyfunctionalized Pyridine (B92270) Scaffolds in Organic Synthesis

Polyfunctionalized pyridine scaffolds are a cornerstone of modern organic synthesis, prized for their presence in a vast array of biologically active compounds and functional materials. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common motif in pharmaceuticals, agrochemicals, and natural products. Its ability to engage in various chemical transformations, coupled with its capacity to interact with biological targets, has cemented its status as a "privileged scaffold" in medicinal chemistry.

The introduction of multiple functional groups onto the pyridine ring dramatically expands its synthetic utility. These functional groups can be independently and selectively manipulated, allowing for the construction of complex molecular architectures with a high degree of precision. This "polyfunctional" nature enables chemists to fine-tune the steric and electronic properties of the final molecule, a critical aspect of rational drug design and materials science.

Overview of Halogenated Pyridinecarboxylic Acid Derivatives as Versatile Intermediates

Within the broad class of polyfunctionalized pyridines, halogenated pyridinecarboxylic acid derivatives hold a special place as exceptionally versatile intermediates. The presence of both a carboxylic acid group and one or more halogen atoms provides a rich platform for a wide range of chemical transformations.

The carboxylic acid moiety can be readily converted into a variety of other functional groups, including esters, amides, and ketones. It can also participate in decarboxylation reactions to introduce a different substituent at that position. The halogen atoms, particularly bromine and fluorine, serve as excellent handles for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. The differential reactivity of various halogens (e.g., iodine vs. bromine vs. chlorine) can also be exploited for sequential and site-selective modifications.

Scope and Research Focus on 5-Bromo-6-fluoropyridine-2-carboxylic acid

The research focus on this compound stems from the unique interplay of its constituent parts. The pyridine-2-carboxylic acid core provides a key structural motif found in numerous biologically active molecules. The bromine atom at the 5-position and the fluorine atom at the 6-position introduce specific electronic and steric properties and offer distinct opportunities for further functionalization.

The fluorine atom, in particular, is of great interest in medicinal chemistry. Its introduction can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom, a versatile handle for cross-coupling reactions, allows for the introduction of a wide range of substituents at the 5-position.

Initial research has highlighted the utility of this compound in the synthesis of potent and selective modulators of adenosine (B11128) A₂A receptors, which are promising targets for the treatment of various central nervous system disorders. Current time information in Winnipeg, CA. The strategic placement of the bromine and fluorine atoms allows for precise modification of the pyridine scaffold to optimize pharmacological activity.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 219.99 g/mol |

| CAS Number | 1211588-89-4 |

| Appearance | Solid |

Detailed Research Findings

While comprehensive, publicly available research detailing multiple synthetic routes and a wide range of reactions for this compound is still emerging, existing literature and patent documents provide valuable insights into its preparation and reactivity.

Synthesis of this compound

The synthesis of this highly functionalized pyridine derivative can be challenging, often requiring multi-step sequences. One plausible approach, inferred from related syntheses, could involve the following key transformations:

Halogenation of a Pyridine Precursor: A suitable pyridine-2-carboxylic acid or a precursor thereof would undergo bromination and fluorination reactions. The regioselectivity of these halogenation steps is crucial and often directed by the existing substituents on the pyridine ring.

Oxidation of a Methyl Group: An alternative strategy could involve the synthesis of 5-bromo-6-fluoro-2-methylpyridine, followed by oxidation of the methyl group to the corresponding carboxylic acid. This is a common method for the preparation of pyridine-2-carboxylic acids.

From Commercially Available Building Blocks: A patent (CN102898358A) describes a three-step process for preparing similar fluoropyridine compounds, which involves diazotization in the presence of hydrogen fluoride (B91410). google.com This suggests that a synthetic route starting from an appropriately substituted aminopyridine could be a viable option.

Key Reactions of this compound

The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the bromine atom, and the fluorine atom.

Esterification and Amidation: The carboxylic acid group readily undergoes standard esterification reactions with various alcohols in the presence of an acid catalyst, or amidation reactions with amines using appropriate coupling agents. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, makes the 6-position (bearing the fluorine atom) susceptible to nucleophilic aromatic substitution. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a powerful method for introducing diverse functionalities at this position.

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids or esters, Stille coupling with organostannanes, and Buchwald-Hartwig amination are just a few examples of the powerful transformations that can be employed to introduce a wide array of aryl, heteroaryl, alkyl, and amino groups at this position.

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed through a decarboxylation reaction. This can be a strategic step to generate a 5-bromo-6-fluoropyridine scaffold, which can then be further functionalized.

The strategic and selective manipulation of these reactive sites allows for the divergent synthesis of a multitude of complex pyridine derivatives from a single, versatile building block. As research in this area continues, the full synthetic potential of this compound is expected to be further unveiled, solidifying its role as a key intermediate in the pursuit of novel and impactful chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJKNQPPWHRMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211588-89-4 | |

| Record name | 5-bromo-6-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 6 Fluoropyridine 2 Carboxylic Acid Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactivity

The pyridine (B92270) ring, being inherently electron-deficient, is activated towards nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing groups like halogens and the carboxylic acid moiety. SNAr reactions on derivatives of 5-bromo-6-fluoropyridine-2-carboxylic acid proceed via the classical addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a halide leaving group.

The rate and regioselectivity of SNAr reactions are profoundly influenced by both electronic and steric factors.

Electronic Effects: The positions of the halogen atoms relative to the electron-withdrawing pyridine nitrogen and the 2-carboxylic acid group are critical. The C-6 position (bearing the fluorine atom) is ortho to the ring nitrogen, while the C-5 position (bearing the bromine atom) is meta. In pyridine systems, positions ortho and para to the nitrogen are significantly more activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance. The C-6 position benefits directly from this activation. Furthermore, the powerful electron-withdrawing inductive effect of the adjacent carboxylic acid group at C-2 further depletes electron density at the C-6 position, making it highly electrophilic.

In SNAr reactions, the bond to the leaving group is broken in the second, fast step of the reaction. The rate-determining step is the initial nucleophilic attack. Therefore, the reaction rate is more dependent on the activation of the carbon atom than on the carbon-halogen bond strength. Fluorine, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect, which makes the carbon atom it is attached to (C-6) highly electrophilic and susceptible to nucleophilic attack. This effect typically makes fluoroarenes more reactive in SNAr than their chloro or bromo counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. organic-chemistry.org

Steric Effects: Steric hindrance can influence the accessibility of the reaction site to the incoming nucleophile. In this compound derivatives, the C-6 position is flanked by the C-5 bromine and the ring nitrogen. The C-2 carboxylate group can also exert a steric influence, particularly with bulky nucleophiles. However, for most common nucleophiles, the electronic activation at the C-6 position is the dominant factor and generally outweighs potential steric hindrance from the adjacent bromine atom. nih.govcymitquimica.com

| Factor | Effect on C-6 (Fluorine) Site | Effect on C-5 (Bromine) Site | Predicted Outcome |

|---|---|---|---|

| Position relative to N | Ortho (Activated) | Meta (Less Activated) | Preferential attack at C-6 |

| Position relative to COOH | Ortho (Activated) | Meta (Less Activated) | |

| Leaving Group Ability (SNAr) | Fluorine (Excellent) | Bromine (Good) | |

| Steric Hindrance | Moderate (flanked by Br and N) | Less hindered | Minor influence compared to electronics |

Based on the electronic effects discussed, derivatives of this compound exhibit high site-selectivity in SNAr reactions. Nucleophiles will preferentially attack the C-6 position, leading to the displacement of the fluoride (B91410) ion. This selectivity is a well-established principle in the chemistry of polyhalogenated pyridines, where substitution consistently occurs at the positions most activated by the ring nitrogen and other electron-withdrawing groups. organic-chemistry.orgsoton.ac.uk

Site-Selective Substitution: Reactions with various nucleophiles such as amines, alkoxides, and thiolates will almost exclusively yield 6-substituted-5-bromopyridine-2-carboxylic acid derivatives.

Amination: Reaction with a primary or secondary amine (e.g., R2NH) will lead to the formation of a 6-(dialkylamino)-5-bromopyridine-2-carboxylic acid derivative.

Alkoxylation: Reaction with an alkoxide (e.g., RO-) will result in a 6-alkoxy-5-bromopyridine-2-carboxylic acid derivative.

Thiolation: Reaction with a thiolate (e.g., RS-) will produce a 6-(alkylthio)-5-bromopyridine-2-carboxylic acid derivative.

Competing Reactions: Under typical SNAr conditions, competing reactions are rare due to the high activation of the C-6 position. Substitution at the C-5 position is electronically disfavored and would require significantly harsher conditions, under which decomposition or other side reactions might occur. The carboxylic acid group is generally stable under these conditions but can be deprotonated by basic nucleophiles or bases added to the reaction, forming a carboxylate salt. This deprotonation does not typically interfere with the SNAr pathway at the C-6 position.

| Nucleophile | Reagent Example | Predicted Major Product Structure |

|---|---|---|

| Amine | Piperidine | 5-Bromo-6-(piperidin-1-yl)pyridine-2-carboxylic acid |

| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | 5-Bromo-6-methoxypyridine-2-carboxylic acid |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Bromo-6-(phenylthio)pyridine-2-carboxylic acid |

Transition Metal-Catalyzed Coupling Reactions

In contrast to SNAr, transition metal-catalyzed coupling reactions, particularly those involving palladium, are governed by a different set of reactivity principles. The key step in these catalytic cycles is typically the oxidative addition of the palladium(0) complex into the carbon-halogen bond. The reactivity trend for this step is generally C-I > C-Br > C-Cl >> C-F. This orthogonal reactivity allows for highly selective functionalization at the C-5 bromine position, leaving the C-6 fluorine and the carboxylic acid group untouched.

The pronounced difference in reactivity between the C-Br and C-F bonds enables site-selective carbon-carbon bond formation at the C-5 position.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the C-5 bromine with an organoboron reagent (e.g., an arylboronic acid). This allows for the synthesis of 5-aryl-6-fluoropyridine-2-carboxylic acid derivatives. The C-F bond remains intact under standard Suzuki-Miyaura conditions, providing a handle for subsequent SNAr reactions if desired. rsc.org

Sonogashira Coupling: This reaction couples the C-5 bromine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. soton.ac.ukresearchgate.net This method is effective for introducing alkynyl substituents, yielding 5-alkynyl-6-fluoropyridine-2-carboxylic acids. The selectivity for the C-Br bond is exceptionally high. soton.ac.ukresearchgate.net

Palladium-catalyzed reactions are also widely used for forming bonds between the pyridine ring and heteroatoms. Again, these reactions selectively occur at the more reactive C-Br bond.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the C-5 bromine with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgresearchgate.net It provides a complementary route to the SNAr amination, functionalizing the C-5 position instead of C-6.

C-O and C-S Coupling: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods can be used to couple alcohols, phenols, or thiols at the C-5 position, leading to the formation of 5-alkoxy/aryloxy- or 5-alkyl/arylthio-6-fluoropyridine-2-carboxylic acid derivatives.

| Reaction Name | Coupling Partner | Reactive Site | Typical Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | C5-Br | 5-Aryl-6-fluoropyridine-2-carboxylic acid |

| Sonogashira | R-C≡CH | C5-Br | 5-Alkynyl-6-fluoropyridine-2-carboxylic acid |

| Buchwald-Hartwig | R2NH | C5-Br | 5-(Dialkylamino)-6-fluoropyridine-2-carboxylic acid |

A third mode of reactivity involves the carboxylic acid group itself. Recent advances in photoredox catalysis have enabled decarboxylative cross-coupling reactions, where the carboxylic acid is converted into a radical intermediate that can then participate in bond-forming reactions. nih.govdlut.edu.cn This transformation typically involves a photocatalyst that, upon irradiation with visible light, facilitates a single-electron transfer from the carboxylate. The resulting carboxyl radical rapidly extrudes CO2 to generate a pyridyl radical at the C-2 position. acs.orgresearchgate.net

This pyridyl radical can then be coupled with a suitable partner, often in a process co-catalyzed by another transition metal like nickel. nih.gov This allows for the installation of alkyl or aryl groups at the C-2 position, replacing the original carboxylic acid. This method is mechanistically distinct from the reactions at the halogen sites and provides a powerful tool for functionalizing the C-2 position, which is otherwise difficult to modify through traditional cross-coupling chemistry. acs.org

Organometallic Chemistry and Deprotonation-Metalation Strategies

The presence of a carboxylic acid, a nitrogen heteroatom, and halogen substituents on the pyridine ring provides multiple avenues for organometallic transformations. These reactions are pivotal for the regioselective functionalization of the heterocyclic core.

The generation of organometallic intermediates from pyridine derivatives is a cornerstone of their functionalization. In the case of this compound, treatment with strong lithium bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can lead to the formation of hetaryllithium species. The primary pathways for the formation of these intermediates are deprotonation (metalation) at an acidic C-H position or halogen-metal exchange.

The carboxylic acid group, being the most acidic site, is initially deprotonated by the organolithium reagent to form a lithium carboxylate. This in-situ-formed carboxylate then acts as a directing group for subsequent C-H activation. The reactivity of the resulting hetaryllithium intermediate is highly dependent on the reaction conditions and the electrophile used. These intermediates can be trapped with a wide array of electrophiles, such as aldehydes, ketones, alkyl halides, and silylating agents, to introduce new functional groups onto the pyridine ring.

For instance, in related substituted nicotinic acids, directed ortho-lithiation using LiTMP allows for selective functionalization. Similarly, the lithiation of 2-chloronicotinic acid with LDA facilitates functionalization at the 4-position. These examples underscore the utility of hetaryllithium intermediates in the synthesis of polysubstituted pyridines.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. In derivatives of this compound, the carboxylate group (formed after initial deprotonation) serves as the primary directed metalation group (DMG). It coordinates with the lithium base and directs deprotonation to the adjacent C-3 position.

The regioselectivity of this process is a result of the synergistic effects of the substituents. The carboxylate at C-2 strongly directs metalation to the C-3 position. The fluorine atom at C-6 and the bromine at C-5 also influence the acidity of the ring protons, but the ortho-directing effect of the carboxylate is typically dominant. This allows for the precise introduction of substituents at the C-3 position, a task that can be challenging using other synthetic methods. organic-chemistry.org

The general mechanism for DoM involves the formation of a complex between the lithium base and the directing group, followed by deprotonation of the proximal ortho-position to yield a thermodynamically stable ortho-lithiated species. unito.it This species can then be quenched with various electrophiles to yield the ortho-functionalized product. unito.it

Table 1: Regioselectivity in Directed ortho-Metalation of Pyridine Carboxylic Acid Analogs

| Directing Group | Base | Position of Metalation | Ref. |

| 2-Carboxylate | s-BuLi/TMEDA | C-3 | organic-chemistry.org |

| 2-Carboxylate | n-BuLi/t-BuOK | C-6 | organic-chemistry.org |

| 2-Amide | t-BuLi | C-3 | unito.it |

| 3-Carboxylate (2-Chloro) | LDA | C-4 |

Electrophilic Reaction Pathways on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. msu.edu This low reactivity is further exacerbated in this compound due to the presence of three electron-withdrawing groups: the fluoro, bromo, and carboxylic acid moieties. Consequently, forcing conditions are typically required to achieve electrophilic substitution.

Chemo-, Regio-, and Diastereoselectivity in Multi-functionalized Pyridine Systems

Achieving selectivity in reactions involving multi-functionalized pyridines is a significant synthetic challenge. rsc.org The interplay of electronic and steric effects governs the outcome of these transformations.

Chemoselectivity: In the context of this compound derivatives, chemoselectivity is crucial. For example, when using organolithium reagents, deprotonation at a C-H bond is often favored over halogen-metal exchange, particularly at low temperatures. This is because the acidity of the ring proton at C-3 is enhanced by the adjacent directing group. In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br and C-F bonds determines the reaction site. The C-Br bond is significantly more reactive than the C-F bond in reactions like Suzuki or Stille coupling, allowing for selective functionalization at the C-5 position.

Regioselectivity: As discussed in section 3.3.2, regioselectivity is predominantly controlled by directed metalation strategies. unito.it The choice of base and reaction conditions can sometimes alter the site of metalation. For example, studies on 2-methoxybenzoic acid have shown that s-BuLi/TMEDA directs metalation to the position ortho to the carboxylate, while a switch to n-BuLi/t-BuOK can reverse the regioselectivity. organic-chemistry.org In pyridyne chemistry, which offers another route to functionalization, the introduction of a substituent at the C-2 position can significantly improve the regioselectivity of nucleophilic addition to the pyridyne intermediate. rsc.org

Diastereoselectivity: Diastereoselectivity becomes relevant when a reaction creates a new stereocenter in a molecule that already contains one. For derivatives of this compound, this could occur if, for example, a chiral electrophile is used to trap a lithiated intermediate, or if a substituent with a stereocenter is already present on the molecule. The facial selectivity of the approach of the reagent would be influenced by the steric and electronic properties of the existing groups on the pyridine ring.

Rearrangement and Cyclization Reactions

The functional groups present in this compound and its derivatives can participate in various rearrangement and cyclization reactions.

One potential cyclization pathway involves the intramolecular reaction between the carboxylic acid group (or a derivative like an ester or amide) and an adjacent substituent. For example, if a nucleophilic group were introduced at the C-3 position via DoM, it could subsequently undergo a cyclization reaction with the C-2 carboxyl group to form a fused bicyclic heterocycle.

Rearrangement reactions, such as the Bamberger rearrangement for N-phenylhydroxylamines or the Baeyer-Villiger oxidation for ketones, are fundamental organic transformations. wiley-vch.de While not directly applicable to the parent acid, derivatives of this compound could be designed to undergo such rearrangements. For instance, conversion of the carboxylic acid to a ketone, followed by treatment with a peroxy acid, could initiate a Baeyer-Villiger rearrangement to form an ester. Similarly, introducing an appropriate nitrogen-based substituent could create a precursor for a Bamberger-type rearrangement under acidic conditions. wiley-vch.de

Advanced Spectroscopic and Computational Analysis of 5 Bromo 6 Fluoropyridine 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and electronic environment of 5-Bromo-6-fluoropyridine-2-carboxylic acid in solution. A combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the molecule's constitution and conformation.

Fluorine-19 NMR for Detailed Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers unique insights into the molecule's structure. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR probe. nih.gov Its chemical shift is exquisitely sensitive to the local electronic environment, with a very wide spectral range that minimizes signal overlap. nih.gov

For this compound, the fluorine atom is attached to a pyridine (B92270) ring, ortho to both a bromine atom and the nitrogen atom. This substitution pattern is expected to place the ¹⁹F chemical shift in a characteristic region for fluoroaromatic compounds. ucsb.edu The precise chemical shift provides a fingerprint of its specific electronic surroundings. Furthermore, through-bond J-coupling between the ¹⁹F nucleus and the nearby protons on the pyridine ring (³JHF and ⁴JHF) would be observed in the ¹H-coupled ¹⁹F spectrum. nih.gov The magnitude of these coupling constants provides valuable information about the connectivity and geometry of the pyridine ring.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Remarks |

|---|---|---|

| Chemical Shift (δ) | -65 to -95 ppm | Relative to CFCl₃. The exact value is sensitive to solvent and electronic effects of the bromine and carboxylic acid groups. |

| Coupling to H-3 (⁴JHF) | 2-4 Hz | Four-bond coupling, typically smaller. |

| Coupling to H-4 (³JHF) | 7-10 Hz | Three-bond coupling, typically larger. |

Multi-dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to establish through-bond and through-space correlations, a suite of multi-dimensional NMR experiments is employed.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

Correlation Spectroscopy (COSY): This ¹H-¹H experiment identifies protons that are coupled to each other, establishing the connectivity of the proton spin systems within the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are close to each other, providing critical information about the molecule's conformation and the spatial orientation of the carboxylic acid group relative to the pyridine ring.

These techniques, when used in concert, allow for a complete and unambiguous assignment of the molecule's ¹H and ¹³C NMR spectra. nih.govbmrb.io

Variable-Temperature NMR for Dynamic Processes

Variable-temperature (VT) NMR studies can reveal information about dynamic processes, such as restricted rotation or intermolecular interactions. vnu.edu.vn For this compound, the rotation around the C2-carboxyl bond could potentially be hindered. VT-NMR experiments can determine the energy barrier for such rotations by monitoring changes in the NMR spectrum as a function of temperature. nih.govresearchgate.net Furthermore, this technique is highly effective for studying hydrogen bonding. The chemical shift of the carboxylic acid proton is particularly sensitive to temperature changes, which can provide insights into the strength and nature of intermolecular hydrogen-bonding interactions in solution. nih.gov

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique determines bond lengths, bond angles, and torsion angles with very high precision. umn.edu For this compound, a crystal structure would confirm the planarity of the pyridine ring and establish the solid-state conformation of the carboxylic acid group relative to the ring.

Table 2: Expected Crystallographic Parameters and Interactions

| Parameter | Expected Finding | Significance |

|---|---|---|

| Intramolecular Geometry | Planar pyridine ring; specific bond lengths and angles for C-Br, C-F, and C-COOH. | Confirms the molecular constitution and reveals any steric strain. |

| Conformation | Determination of the torsion angle between the pyridine ring and the carboxylic acid group. | Provides insight into the preferred solid-state conformation. |

| Intermolecular Interactions | Strong O-H···O hydrogen bonds forming dimers; potential C-H···O, C-H···F, or halogen bonds. | Explains the crystal packing and solid-state stability. |

High-Resolution Mass Spectrometry and Collision Cross Section (CCS) Studies

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent molecule and its fragments, which in turn allows for the unambiguous determination of its elemental composition. nih.gov For this compound (C₆H₃BrFNO₂), the expected monoisotopic mass can be calculated with high accuracy.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide information about the molecule's structure through the analysis of its fragmentation patterns. Common fragmentation pathways for this molecule would likely involve the initial loss of small, stable molecules such as CO₂ (from the carboxylic acid) or HF.

Ion mobility-mass spectrometry can provide an additional dimension of characterization through the measurement of the Collision Cross Section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. Predicted CCS values for different adducts of this compound have been calculated using computational methods.

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 219.94040 | 132.4 |

| [M+Na]⁺ | 241.92234 | 145.4 |

| [M-H]⁻ | 217.92584 | 135.6 |

Data sourced from PubChem and calculated using CCSbase.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis

Key expected vibrational modes include:

O-H Stretch: A broad and strong band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer. rsc.org

C=O Stretch: A very strong and sharp band in the IR spectrum, expected around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. sapub.org

Pyridine Ring Vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region in both IR and Raman spectra.

C-F Stretch: A strong band in the IR spectrum, typically found in the 1200-1300 cm⁻¹ range.

C-Br Stretch: A band in the lower frequency region of the spectrum (500-700 cm⁻¹). ijtsrd.com

Comparing the experimental IR and Raman spectra allows for a more complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other, providing complementary information.

Table 4: Predicted Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Expected Intensity |

|---|---|---|---|

| O-H Stretch (dimer) | 2500-3300 | IR | Strong, Broad |

| C=O Stretch | ~1700 | IR | Very Strong |

| Pyridine Ring C=C, C=N Stretches | 1400-1600 | IR, Raman | Medium to Strong |

| C-F Stretch | 1200-1300 | IR | Strong |

| C-Br Stretch | 500-700 | Raman | Medium to Strong |

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound at an atomic and electronic level. These methods allow for the prediction of molecular structure, stability, reactivity, and spectroscopic characteristics, offering insights that complement experimental findings. While specific computational studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles and methodologies described below are standard approaches for the computational analysis of such halogenated pyridine derivatives. The following sections outline the theoretical framework and potential findings from such studies.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be utilized to determine its optimized molecular geometry. rsc.org These calculations provide crucial information on bond lengths, bond angles, and dihedral angles.

The electronic properties and reactivity of the molecule can be elucidated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Further insights into reactivity can be gained from the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species. Global reactivity descriptors, such as chemical potential, global hardness, and electrophilicity index, can also be calculated to provide a quantitative measure of the molecule's reactivity. rsc.org

Table 1: Predicted Global Reactivity Descriptors for a Representative Pyridine Carboxylic Acid Derivative

| Parameter | Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

Note: The values in this table are hypothetical and serve as an illustrative example for a related pyridine carboxylic acid derivative. Actual values for this compound would require specific DFT calculations.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, these calculations can provide theoretical vibrational and nuclear magnetic resonance (NMR) spectra that can be compared with experimental results.

Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be computed using DFT. rsc.org The calculated frequencies and their intensities help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts provide a theoretical basis for assigning the signals in the experimental spectrum to specific atoms within the molecular structure.

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| C=O Stretch (IR) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| C-Br Stretch (IR) | 650 cm⁻¹ | 645 cm⁻¹ |

| Carboxylic Acid ¹H NMR | 12.5 ppm | 12.3 ppm |

| Pyridine Ring ¹³C NMR | 120-150 ppm | 122-155 ppm |

Note: This table presents plausible, illustrative data for a molecule like this compound. The actual data would be dependent on specific computational and experimental conditions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. mdpi.com

By simulating the molecule's movement, MD can explore its conformational landscape, identifying the most stable and low-energy conformations. This is particularly important for understanding how the molecule might bind to a receptor or enzyme active site.

MD simulations are also powerful for studying intermolecular interactions. For instance, they can model the hydrogen bonding patterns between molecules of this compound in the solid state or in solution. This information is crucial for understanding its physical properties, such as solubility and crystal packing. In the context of drug design, MD simulations can be used to predict the binding affinity and stability of the molecule with a target protein, providing a dynamic view of the ligand-receptor interactions. mdpi.com

Applications of 5 Bromo 6 Fluoropyridine 2 Carboxylic Acid As a Precursor in Organic Synthesis

Scaffold for the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the 5-bromo-6-fluoropyridine-2-carboxylic acid framework is particularly well-suited for the construction of diverse heterocyclic structures. The pyridine (B92270) core, an electron-deficient aromatic system, is a common motif in pharmacologically active compounds, and the attached functional groups serve as handles for further elaboration.

Modular Construction of Polyfunctionalized Pyridines and Related Heterocycles

The distinct chemical nature of the bromine and fluorine substituents on the pyridine ring is the cornerstone of its utility in modular synthesis. The fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5-position is preferentially reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. ossila.com This difference in reactivity allows for a stepwise and controlled introduction of various functional groups.

For instance, a nucleophile can selectively displace the fluoride (B91410), leaving the bromide intact for a subsequent cross-coupling reaction. nih.gov This two-stage functionalization strategy provides a modular approach to creating a library of polysubstituted pyridine derivatives from a single starting material. The carboxylic acid group can also be transformed into other functionalities like amides, esters, or even reduced to an alcohol, further expanding the diversity of accessible structures. This methodical approach is highly valued in drug discovery for the exploration of structure-activity relationships (SAR).

Table 1: Regioselective Reactions of this compound

| Reactive Site | Position | Typical Reaction Type | Reagents/Conditions | Result |

|---|---|---|---|---|

| Fluorine | 6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols (with base) | Substitution of Fluorine |

| Bromine | 5 | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Organostannanes (Stille) | C-C or C-N bond formation |

| Carboxylic Acid | 2 | Acyl Substitution | Alcohols (Esterification), Amines (Amidation) | Formation of esters or amides |

Synthesis of Pyridine-Based Macrocycles and Supramolecular Architectures

The trifunctional nature of this compound makes it an attractive building block for the synthesis of macrocycles—large cyclic molecules. nih.govnih.gov By reacting this precursor with other molecules containing complementary reactive groups, chemists can forge ring structures. For example, the carboxylic acid can be coupled with a diamine, and the halogen atoms can be used in subsequent cyclization steps through metal catalysis. The defined geometry of the pyridine ring helps to pre-organize the linear precursors, facilitating the cyclization process. Such pyridine-based macrocyclic peptides are sought-after scaffolds in drug discovery. nih.gov

Beyond single molecules, this precursor can be used to construct supramolecular architectures. nih.gov These are complex assemblies of molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. frontiersin.org The carboxylic acid group is a strong hydrogen-bond donor and acceptor, while the aromatic pyridine ring can participate in π-stacking interactions. nih.govresearchgate.net By carefully designing complementary binding partners, it is possible to program the self-assembly of this compound derivatives into well-defined, higher-order structures. researchgate.net

Role in the Design and Preparation of Catalytic Ligands and Organometallic Complexes

Pyridine-carboxylic acid derivatives are widely recognized for their ability to coordinate with metal ions, making them fundamental components in the design of catalysts. jcmimagescasereports.org The specific electronic and steric properties of this compound allow for the fine-tuning of the resulting metal complexes.

Pyridine-Carboxylic Acid Derivatives as Chelation Sites for Metal Catalysis

The arrangement of the pyridine nitrogen and the carboxylic acid group at the 2-position creates a bidentate chelation site. This means both the nitrogen and an oxygen atom from the carboxylate group can bind simultaneously to a single metal ion, forming a stable five-membered ring. rsc.orgjcmimagescasereports.org This chelation effect enhances the stability and influences the reactivity of the metal center. nih.gov Pyridine-2-carboxylic acid and its derivatives are known to form coordination complexes with a variety of metals, including manganese and copper, to create active catalysts for oxidation and N-arylation reactions, respectively. rsc.orgresearchgate.net By using this compound as the ligand, the electronic properties of the metal center can be modulated by the electron-withdrawing halogen atoms, potentially altering the catalyst's activity and selectivity.

Development of Chiral Catalysts and Auxiliaries

While this compound is itself an achiral molecule, it is a valuable scaffold for the synthesis of chiral ligands and catalysts. Chiral catalysts are essential for asymmetric synthesis, the process of selectively producing one of two mirror-image enantiomers of a chiral molecule. snnu.edu.cn

A common strategy involves reacting the carboxylic acid group with a readily available chiral molecule, such as an amino acid or a chiral amine, to form a chiral amide. wikipedia.orgresearchgate.net This new, larger molecule, which now incorporates chirality, can then be used as a ligand for a transition metal. The chiral environment created by the ligand around the metal center can then direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. These temporary chiral units are often referred to as chiral auxiliaries. wikipedia.org The development of such catalysts is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active. researchgate.net

Integration into Advanced Materials Science

The unique properties imparted by fluorine atoms and the pyridine ring make derivatives of this compound valuable in materials science. mdpi.com Fluorinated organic compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties. mdpi.com

Derivatives of this compound can be incorporated into polymers or used to create organometallic complexes for advanced applications. For example, fluorinated pyridine building blocks are utilized in the synthesis of host materials for Organic Light Emitting Diodes (OLEDs) due to the electron-deficient nature of the aromatic ring. ossila.com Furthermore, pyridine-based ligands can be used to create photoluminescent materials. A known application for a similar compound, 5-bromo-3-fluoropyridine-2-carboxylic acid, is in the preparation of pyridine-triazole ligands that coordinate with rhenium (Re). ossila.com The resulting organometallic complexes exhibit significant photoluminescence, with quantum yields reaching up to 55%, making them suitable for applications in lighting and sensing technologies. ossila.com The reactive handles on this compound provide a platform for integrating this fluorinated heterocyclic core into a variety of advanced material architectures.

Precursors for Optoelectronic Materials (e.g., Photoluminescent Dyes, OLED Components)

Building Blocks for Functional Polymers and Framework Materials

There is a lack of specific published research demonstrating the use of this compound as a monomer or building block for the synthesis of functional polymers or framework materials, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The scientific literature does not currently provide examples of polymers or framework materials that incorporate this specific chemical entity.

Role in Dye-Sensitized Solar Cells

An examination of the current scientific literature does not reveal any studies where this compound has been utilized as a component in the fabrication of dye-sensitized solar cells (DSSCs). Its potential role as a dye, an anchor, or a co-adsorbent in DSSC applications has not been reported.

Intermediate in Agrochemicals and Specialty Chemicals Synthesis

While halogenated pyridine derivatives are a known class of intermediates in the synthesis of agrochemicals and specialty chemicals, specific pathways and products that utilize this compound as a key intermediate are not detailed in publicly available scientific or patent literature. Its role as a precursor in these industries remains undocumented in researched sources.

Synthons for Radiolabeled Probes in Chemical Biology and Imaging Research

No specific research has been published on the use of this compound as a synthon for developing radiolabeled probes for applications in chemical biology or molecular imaging. The synthesis of positron emission tomography (PET) or single-photon emission computed tomography (SPECT) tracers from this compound has not been described in the available literature.

Scaffold for Drug Discovery Lead Optimization through Synthetic Modification

The function of this compound as a core scaffold for lead optimization in drug discovery is not documented in the scientific literature. Although pyridine-based scaffolds are common in medicinal chemistry, there are no published studies that report the synthetic modification of this specific compound to develop analogs with improved pharmacological properties.

Future Outlook and Emerging Research Frontiers

Development of Chemo- and Regioselective Transformations

The presence of multiple reactive sites in "5-Bromo-6-fluoropyridine-2-carboxylic acid"—the carboxylic acid group, the C-Br bond, the C-F bond, and the pyridine (B92270) ring itself—presents both a challenge and an opportunity for synthetic chemists. Future research will undoubtedly focus on the development of highly chemo- and regioselective transformations to precisely modify specific positions on the molecule without affecting others.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are expected to be pivotal in selectively functionalizing the C-Br bond. nih.govrsc.org The development of novel ligand systems for the palladium catalyst will be crucial in achieving high yields and selectivities, even with sterically demanding coupling partners. Furthermore, advancements in C-H functionalization techniques could enable direct modification of the pyridine ring, offering new avenues for derivatization. rsc.orgbohrium.combeilstein-journals.org

Nucleophilic aromatic substitution (SNAr) reactions are another key area of exploration. nih.govnih.govyoutube.comyoutube.comnih.gov The electron-deficient nature of the pyridine ring, exacerbated by the fluorine and bromine substituents, makes it susceptible to nucleophilic attack. Research will likely focus on fine-tuning reaction conditions and exploring a wider range of nucleophiles to selectively replace either the bromine or fluorine atom. The relative lability of the C-F bond versus the C-Br bond in SNAr reactions will be a subject of detailed mechanistic and computational investigation to enable predictable and controlled substitutions.

Below is a table summarizing potential chemo- and regioselective transformations for "this compound":

| Transformation Type | Target Site | Reagents and Conditions | Potential Products |

| Suzuki Coupling | C-Br | Arylboronic acid, Pd catalyst, base | 5-Aryl-6-fluoropyridine-2-carboxylic acids |

| Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-6-fluoropyridine-2-carboxylic acids |

| Nucleophilic Aromatic Substitution | C-F or C-Br | Amines, alkoxides, thiols | 6-Amino/alkoxy/thio-5-bromopyridine-2-carboxylic acids or 5-substituted-6-fluoropyridine-2-carboxylic acids |

| C-H Activation/Functionalization | C3 or C4-H | Transition metal catalyst, coupling partner | 3- or 4-substituted derivatives |

| Esterification | Carboxylic Acid | Alcohol, acid catalyst | 5-Bromo-6-fluoropyridine-2-carboxylates |

| Amidation | Carboxylic Acid | Amine, coupling agent | 5-Bromo-6-fluoropyridine-2-carboxamides |

Application in Flow Chemistry and Automated Synthesis Paradigms

The adoption of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and derivatization of "this compound". nih.govnih.gov Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and increased safety, particularly for highly exothermic or hazardous reactions. researchgate.netorganic-chemistry.orgresearchgate.net

Future research will likely involve the development of continuous flow processes for the key transformations of this compound, such as nitration, halogenation, and cross-coupling reactions. The ability to precisely control reaction parameters like temperature, pressure, and residence time in a microreactor can lead to higher yields, fewer byproducts, and improved scalability. nih.gov

Furthermore, the integration of automated synthesis platforms, incorporating robotic liquid handlers and purification systems, will accelerate the generation of libraries of "this compound" derivatives for high-throughput screening in drug discovery. nih.govresearchgate.net These platforms can perform multi-step synthetic sequences with minimal human intervention, enabling the rapid exploration of a vast chemical space.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. electrochemsci.orgmdpi.com In the context of "this compound," computational studies will play a crucial role in designing novel derivatives with desired electronic and steric properties. By calculating parameters such as molecular orbital energies, electrostatic potentials, and bond dissociation energies, researchers can predict the reactivity and stability of new compounds before their synthesis. mdpi.comresearchgate.net

DFT calculations can also be employed to elucidate the mechanisms of key reactions, such as the regioselectivity of nucleophilic aromatic substitution or the catalytic cycle of palladium-catalyzed cross-coupling reactions. nih.gov This fundamental understanding will guide the development of more efficient and selective synthetic methodologies. For instance, computational screening of different ligands for a catalytic reaction can identify the most promising candidates for experimental validation, thereby saving significant time and resources.

The following table outlines key parameters that can be computationally investigated for "this compound" and its derivatives:

| Computational Method | Investigated Property | Application in Research |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO energies) | Predicting reactivity and sites for electrophilic/nucleophilic attack. |

| DFT | Molecular geometry and bond lengths | Understanding steric effects and conformational preferences. |

| DFT | Reaction energy profiles and transition states | Elucidating reaction mechanisms and predicting reaction kinetics. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity | Designing new derivatives with improved therapeutic potential. |

Exploration of Sustainable Catalytic Systems

In line with the growing emphasis on green chemistry, future research on "this compound" will increasingly focus on the development of sustainable catalytic systems. rsc.org This includes the use of earth-abundant and non-toxic metal catalysts as alternatives to precious metals like palladium. Iron, copper, and nickel-based catalysts are gaining prominence for cross-coupling and C-H functionalization reactions.

Biocatalysis represents another promising avenue for the sustainable synthesis and modification of this compound. rsc.orgrsc.orgukri.org Enzymes, operating under mild conditions in aqueous media, can offer unparalleled chemo-, regio-, and stereoselectivity. researchgate.net Researchers will likely explore the use of engineered enzymes for specific transformations, such as selective hydrolysis, amidation, or even C-H activation on the pyridine ring. The immobilization of these biocatalysts on solid supports can further enhance their stability and reusability, making the processes more economically viable and environmentally friendly.

Integration with Artificial Intelligence for Reaction Prediction and Optimization

Retrosynthesis prediction algorithms, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes to complex target molecules derived from this starting material. acs.org These tools can analyze the intricate connectivity of a target and suggest disconnections that may not be immediately obvious to a human chemist.

Furthermore, machine learning models can be developed to predict the outcomes of reactions, including yields and selectivity, based on a set of input parameters such as reactants, catalysts, solvents, and temperature. This predictive capability can significantly reduce the number of experiments required for reaction optimization, saving time and resources. As more high-quality experimental data becomes available, these AI models will become increasingly accurate and reliable, guiding chemists towards the optimal conditions for synthesizing desired derivatives of "this compound."

Q & A

Basic Research Question

- NMR Spectroscopy : H NMR (δ 8.2–8.5 ppm for pyridine protons) and F NMR (δ -110 to -120 ppm) confirm substituent positions .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) verifies purity (>98%) and detects trace intermediates .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 234.92 for [M+H]) .

How can regioselectivity challenges in polyhalogenated pyridine synthesis be addressed?

Advanced Research Question

Regioselectivity issues often stem from competing directing groups. Strategies include:

- Protecting Groups : Temporarily blocking the carboxylic acid with methyl esters reduces its directing influence, allowing bromine/fluorine to occupy desired positions .

- Metal-Mediated Directing : Pd-catalyzed C-H activation directs halogenation to meta or para positions relative to the carboxylic acid .

- Computational Modeling : DFT studies on analogs (e.g., 3-Amino-5-bromopyridine-2-carboxylic acid, CAS 870997-85-6) predict transition states to optimize substitution patterns .

What role does this compound play in medicinal chemistry scaffold design?

Advanced Research Question

This compound serves as a versatile building block for kinase inhibitors or antimicrobial agents. Key applications:

- Bioisosterism : The carboxylic acid mimics phosphate groups in ATP-binding pockets, as seen in pyridine-based inhibitors .

- Derivatization : Coupling with amines (e.g., to form amides) or boronic acids (e.g., Suzuki reactions) generates libraries for SAR studies .

- Solubility Optimization : Salt formation (e.g., sodium or potassium salts) improves bioavailability in physiological conditions .

How do impurities arise during synthesis, and what methods mitigate them?

Basic Research Question

Common impurities include:

- Dehalogenation byproducts : Resulting from harsh reaction conditions (e.g., excess base).

- Isomeric Contamination : Improper directing leads to 5-Fluoro-6-bromo isomers, detectable via F NMR .

Mitigation : - Stepwise Halogenation : Introduce Br and F in separate steps with intermediate purification .

- Low-Temperature Fluorination : Using Selectfluor® at 0–5°C minimizes side reactions .

Can computational tools predict the crystallinity and stability of this compound?

Advanced Research Question

Yes. Molecular dynamics simulations (e.g., using Gaussian or Materials Studio) model crystal packing influenced by halogen bonds and hydrogen bonds. For analogs like 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1), simulations correlate melting points (mp 226–230°C) with lattice energy, guiding storage conditions (e.g., desiccated at 4°C) .

What are the key differences in reactivity between this compound and its non-fluorinated analogs?

Advanced Research Question

- Acidity : Fluorination lowers the pKa of the carboxylic acid by ~0.5 units compared to 5-Bromo-2-pyridinecarboxylic acid, enhancing reactivity in esterifications .

- Electrophilicity : The electron-deficient ring accelerates nucleophilic aromatic substitution (e.g., with amines) but slows Friedel-Crafts alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.